1-methyl-1H-Pyrrole-3-sulfonyl chloride
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Overview
Description
1-methyl-1H-Pyrrole-3-sulfonyl chloride is an organic compound with the molecular formula C5H6ClNO2S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-Pyrrole-3-sulfonyl chloride can be synthesized through the sulfonylation of 1-methylpyrrole. The typical synthetic route involves the reaction of 1-methylpyrrole with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:
1-methylpyrrole+ClSO3H→1-methyl-1H-Pyrrole-3-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-Pyrrole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated HCl.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonyl hydrides: Resulting from reduction reactions.
Sulfonic acids: Produced via oxidation.
Scientific Research Applications
1-methyl-1H-Pyrrole-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a precursor to biologically active sulfonamide drugs.
Material Science: It is utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: The compound’s derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-1H-Pyrrole-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, leading to the formation of sulfonamide bonds. These bonds are crucial in various biological and chemical processes, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-Pyrazole-3-sulfonyl chloride: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride: Contains an additional phenyl group, altering its reactivity and applications.
Pyridine-3-sulfonyl chloride: Contains a pyridine ring, which affects its chemical properties and reactivity.
Uniqueness
1-methyl-1H-Pyrrole-3-sulfonyl chloride is unique due to its specific reactivity profile and the presence of a methyl group on the pyrrole ring. This methyl group can influence the compound’s electronic properties and steric hindrance, making it distinct from other sulfonyl chlorides.
Properties
IUPAC Name |
1-methylpyrrole-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S/c1-7-3-2-5(4-7)10(6,8)9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCUBYVVPMUSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622253 |
Source
|
Record name | 1-Methyl-1H-pyrrole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142112-64-9 |
Source
|
Record name | 1-Methyl-1H-pyrrole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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